Summary of Application: In organic chemistry, 2-Bromo-7-(bromomethyl)-1,8-naphthyridine is utilized as a versatile intermediate for synthesizing various naphthyridine derivatives. These compounds are of interest due to their potential pharmacological activities .
Experimental Procedures: The compound is typically used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to introduce various substituents at the bromomethyl position, thereby creating a diverse library of naphthyridine derivatives .
Results: The reactions generally yield a high degree of product specificity with moderate to high yields, demonstrating the compound’s utility as a reliable building block for complex organic synthesis .
Summary of Application: 2-Bromo-7-(bromomethyl)-1,8-naphthyridine serves as a precursor in the synthesis of compounds with potential antibacterial properties. It’s particularly useful in the development of new antimicrobial drugs .
Experimental Procedures: The compound undergoes further functionalization through nucleophilic substitution reactions, where the bromine atoms are replaced by other pharmacophore groups to enhance the antimicrobial activity .
Results: The synthesized compounds exhibit a broad spectrum of antimicrobial action, indicating the effectiveness of 2-Bromo-7-(bromomethyl)-1,8-naphthyridine as a starting material in drug discovery .
Summary of Application: In materials science, this compound is explored for its role in creating new materials with unique photophysical properties, which are valuable for optoelectronic applications .
Experimental Procedures: The bromomethyl group allows for the attachment of various functional groups, enabling the tuning of the electronic properties of the resulting materials .
Results: The materials derived from this compound show promising photophysical characteristics, such as fluorescence and charge transport, suitable for applications in light-emitting diodes and solar cells .
Summary of Application: 2-Bromo-7-(bromomethyl)-1,8-naphthyridine is investigated for its environmental impact, particularly in the context of its persistence and degradation in natural settings .
Experimental Procedures: Environmental fate studies involve examining the compound under various conditions to assess its stability and breakdown products .
Results: The studies help in understanding the compound’s behavior in the environment and its potential ecological risks, guiding safe handling and disposal practices .
Summary of Application: This compound is used in analytical chemistry as a standard or reagent for developing analytical methods, such as chromatography or spectroscopy, to detect or quantify related compounds .
Experimental Procedures: It’s often employed in method validation studies where its known properties serve as benchmarks for testing the accuracy and precision of analytical techniques .
Results: The use of 2-Bromo-7-(bromomethyl)-1,8-naphthyridine in analytical method development has resulted in robust and reliable protocols for the analysis of naphthyridine derivatives .
Summary of Application: In biochemistry, the compound’s reactivity is harnessed to study biochemical pathways involving naphthyridine moieties or to create probes for biological systems .
Experimental Procedures: Bioconjugation techniques are applied to link the compound to biomolecules, enabling the investigation of biological interactions at the molecular level .
Results: The bioconjugates formed provide insights into the biological roles of naphthyridine-related structures and aid in the development of diagnostic or therapeutic agents .
Summary of Application: “2-Bromo-7-(bromomethyl)-1,8-naphthyridine” is a key intermediate in the synthesis of bromopyrene derivatives, which are important for their diverse functionalization strategies .
Experimental Procedures: The compound is used to introduce bromine into pyrene derivatives at specific positions, which is crucial for subsequent functionalization. The synthesis involves controlled bromination reactions under optimized conditions .
Results: The successful synthesis of mono-, di-, tri-, and tetrabromopyrene isomers demonstrates the compound’s utility in creating derivatives with varied substitution patterns, which significantly impact their properties and applications .
Summary of Application: In photophysical research, “2-Bromo-7-(bromomethyl)-1,8-naphthyridine” derivatives are studied for their unique photophysical properties, which are useful in the development of photonic devices .
Experimental Procedures: The derivatives are synthesized through various organic reactions, and their photophysical properties are analyzed using spectroscopic techniques like UV-Vis and fluorescence spectroscopy .
Results: The derivatives exhibit distinct photophysical behaviors, such as fluorescence and phosphorescence, making them suitable for applications in OLEDs and other light-emitting devices .
Summary of Application: This compound is explored in nanotechnology for the synthesis of naphthyridine-based nanomaterials with potential electronic and optical applications .
Experimental Procedures: Nanomaterials are synthesized by attaching “2-Bromo-7-(bromomethyl)-1,8-naphthyridine” to various nanoparticles or nanostructures, followed by characterization using electron microscopy and other nanoscale analytical methods .
Results: The resulting nanomaterials show promising electronic properties and enhanced stability, indicating their potential use in nanoelectronic devices .
Summary of Application: “2-Bromo-7-(bromomethyl)-1,8-naphthyridine” is used in catalysis research to develop new catalysts with improved efficiency and selectivity for organic reactions .
Experimental Procedures: The compound is incorporated into catalyst structures, and its effect on various catalytic reactions is studied through kinetic and mechanistic analyses .
Results: The incorporation of the compound leads to catalysts that show higher activity and selectivity, contributing to more sustainable and cost-effective chemical processes .
Summary of Application: In agrochemistry, derivatives of “2-Bromo-7-(bromomethyl)-1,8-naphthyridine” are investigated for their potential use as novel agrochemicals, such as pesticides or herbicides .
Experimental Procedures: The derivatives are synthesized and tested for their biological activity against various agricultural pests and weeds. The testing includes both in vitro and in vivo assays .
Results: Some derivatives show significant biological activity, suggesting their potential development into new agrochemical products that can enhance crop protection .
Summary of Application: The compound is significant in medicinal chemistry for the design and synthesis of new therapeutic agents, particularly those targeting neurological disorders .
Experimental Procedures: Derivatives of “2-Bromo-7-(bromomethyl)-1,8-naphthyridine” are synthesized and screened for their biological activity against targets relevant to neurological diseases .
Results: Certain derivatives display promising activity, indicating their potential as lead compounds for the development of new treatments for neurological conditions .
2-Bromo-7-(bromomethyl)-1,8-naphthyridine is a chemical compound characterized by its unique structural arrangement, which includes two bromine substituents and a naphthyridine core. The compound's molecular formula is C₉H₆Br₂N₂, and it features a bicyclic structure that is part of the naphthyridine family, known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms enhances its reactivity and potential for further chemical transformations.
These reactions are essential for exploring the compound's potential in drug development and material science.
Several synthetic routes have been developed for the preparation of 2-bromo-7-(bromomethyl)-1,8-naphthyridine:
These methods highlight the versatility of synthetic approaches available for obtaining this compound.
2-Bromo-7-(bromomethyl)-1,8-naphthyridine has potential applications in:
Interaction studies involving 2-bromo-7-(bromomethyl)-1,8-naphthyridine focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with enzymes involved in cellular processes such as DNA replication and repair. These interactions could elucidate its mechanism of action as an anticancer agent . Further research is necessary to fully understand these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with 2-bromo-7-(bromomethyl)-1,8-naphthyridine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Bromo-1,8-naphthyridine | Single bromine substitution | Known for potent anti-inflammatory activity |
7-Methyl-1,8-naphthyridine | Methyl group at position 7 | Exhibits significant antimicrobial properties |
6-Bromo-1,8-naphthyridine | Bromine at position 6 | Demonstrates unique neuroprotective effects |
Each of these compounds exhibits distinct biological activities and reactivity patterns that differentiate them from 2-bromo-7-(bromomethyl)-1,8-naphthyridine. The presence of different substituents influences their pharmacological profiles and potential applications.
2-Bromo-7-(bromomethyl)-1,8-naphthyridine is a halogenated heterocyclic compound belonging to the 1,8-naphthyridine family. Its systematic IUPAC name, 2-bromo-7-(bromomethyl)-1,8-naphthyridine, reflects the positions of substituents on the bicyclic framework. The molecular formula is C₉H₆Br₂N₂, with a molecular weight of 301.96 g/mol.
The compound features a 1,8-naphthyridine core—a bicyclic structure comprising two fused pyridine rings with nitrogen atoms at positions 1 and 8. Substituents include a bromine atom at position 2 and a bromomethyl group (-CH₂Br) at position 7 (Figure 1). Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1787905-13-8 | |
SMILES | C1=CC(=NC2=C1C=CC(=N2)Br)CBr | |
InChIKey | CDKHAEXJNZDVMC-UHFFFAOYSA-N |
The bromomethyl group enhances reactivity, enabling cross-coupling and nucleophilic substitution reactions.
1,8-Naphthyridines are a subclass of diazanaphthalenes, distinguished by nitrogen atoms in separate rings. These compounds are pivotal in coordination chemistry due to their ability to act as binucleating ligands. The introduction of bromine and bromomethyl groups in 2-bromo-7-(bromomethyl)-1,8-naphthyridine modifies electronic properties, making it a versatile intermediate for synthesizing pharmacologically active derivatives.
Compared to simpler naphthyridines (e.g., unsubstituted 1,8-naphthyridine), the bromine atoms in this compound facilitate regioselective functionalization. For example, the bromomethyl group undergoes Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. This reactivity aligns with broader trends in heterocyclic chemistry, where halogenated analogs serve as precursors for drug candidates and optoelectronic materials.
The synthesis of naphthyridines dates to the mid-20th century, with methods like the Gould-Jacobs reaction enabling access to 1,8-naphthyridine derivatives. Early work focused on unsubstituted analogs, but advances in halogenation techniques later allowed for functionalized variants.
2-Bromo-7-(bromomethyl)-1,8-naphthyridine emerged as a synthetic target in the 2010s, driven by demand for intermediates in antibacterial and anticancer drug discovery. Modern synthetic routes often involve:
These methods build on classical naphthyridine synthesis strategies, such as the Combes and Friedländer reactions.
This compound is a cornerstone in synthesizing complex heterocycles. Its applications include:
Table 1 summarizes key reactions involving 2-bromo-7-(bromomethyl)-1,8-naphthyridine:
Reaction Type | Reagents/Conditions | Product Application | Source |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Anticancer agents | |
Nucleophilic Substitution | NaN₃, DMSO, 60°C | Azide-functionalized probes |
The compound’s dual bromine sites allow sequential functionalization, underscoring its role in modular synthesis.
Direct bromination represents the most straightforward approach for introducing bromine substituents into the 1,8-naphthyridine scaffold. The Kress procedure stands as a foundational method, where bromination of 1,8-naphthyridine hydrobromide with bromine in nitrobenzene yields specific brominated products [1]. When applied to 1,8-naphthyridine using 1.1 equivalents of bromine, this procedure produces 3-bromo- and 3,6-dibromo-1,8-naphthyridine derivatives [1]. With excess bromine, the process achieves nearly exclusive formation of 3,6-dibromo-1,8-naphthyridine with high-yield conversion [1].
The bromination of 2-methyl-1,8-naphthyridine derivatives using N-bromosuccinimide under infrared light illumination provides an alternative direct approach [2]. This method yields monobrominated products (2-bromomethyl-1,8-naphthyridine derivatives) alongside dibrominated byproducts [2]. Optimization studies demonstrate that a 1:1.2 molar ratio of substrate to N-bromosuccinimide under 500-watt infrared light achieves yields up to 54.6% for monobrominated products [2].
Direct bromination with elemental bromine in glacial acetic acid offers another viable route [3]. This classical approach provides moderate yields and demonstrates particular effectiveness for 1,5-naphthyridine derivatives, suggesting adaptability for 1,8-naphthyridine systems [3]. The reaction typically proceeds at room temperature to mild heating conditions, making it suitable for substrates sensitive to harsh reaction conditions.
The halogenation of naphthyridines proceeds through distinct mechanistic pathways depending on reaction conditions and reagent selection. Free radical mechanisms dominate when N-bromosuccinimide is employed under photochemical conditions [4] [5]. The initiation step involves homolytic cleavage of the N-Br bond in N-bromosuccinimide, generating succinimidyl radicals and bromine radicals [4] [6]. The bromine radicals subsequently abstract hydrogen atoms from the naphthyridine substrate, forming carbon-centered radicals that react with molecular bromine to yield the brominated products [5] [6].
N-bromosuccinimide operates through a unique mechanism where it maintains a low steady-state concentration of molecular bromine through reaction with hydrogen bromide generated during the process [7] [5]. This mechanism, often referred to as the "Goldfinger mechanism," prevents unwanted side reactions while ensuring controlled bromination [7]. The succinimidyl radical formed during N-Br bond cleavage can also participate in hydrogen abstraction, contributing to the overall chain propagation process [6].
Electrophilic halogenation mechanisms become prominent under acidic conditions or when using Lewis acid catalysts [8] [9]. In concentrated sulfuric acid medium, N-bromosuccinimide generates electrophilic bromine species that attack electron-rich positions on the naphthyridine ring [8]. This pathway proves particularly effective for deactivated aromatic systems where radical mechanisms might be less efficient [8].
The regioselectivity of halogenation depends strongly on the electronic properties of the naphthyridine substrate and reaction conditions [10] [11]. Charge-controlled addition occurs at low temperatures, where sites with the lowest electron density become most susceptible to nucleophilic attack [10]. At elevated temperatures, thermodynamically controlled processes favor the formation of the most stable radical intermediates [10].
The introduction of bromomethyl groups into naphthyridine systems requires careful consideration of both electronic and steric factors to achieve optimal regioselectivity. Free radical bromination using N-bromosuccinimide preferentially targets benzylic and allylic positions due to the enhanced stability of the resulting radical intermediates [12] [4]. The reaction conditions significantly influence the regioselectivity outcome, with temperature, solvent polarity, and light intensity serving as critical control parameters [2] [13].
For 2-methyl-1,8-naphthyridine derivatives, bromination occurs at the methyl group to generate the corresponding bromomethyl products [2]. The electronic environment of the naphthyridine ring system influences the reactivity of the methyl substituent, with electron-withdrawing effects from the nitrogen atoms moderating the radical stability [2]. Optimization studies reveal that infrared light irradiation provides superior control over the bromination process compared to ultraviolet light or thermal initiation [2].
The preparation of 3-bromomethyl-2-nitropyridine derivatives demonstrates an alternative approach where bromomethyl functionality can be introduced prior to naphthyridine ring construction [14]. This strategy proves particularly valuable when direct bromination of the completed naphthyridine system leads to competing reactions or poor selectivity [14].
Solvent effects play a crucial role in determining regioselectivity outcomes [13] [9]. Non-polar solvents such as carbon tetrachloride and benzene favor radical pathways and enhance selectivity for allylic/benzylic positions [13]. Polar solvents can shift the mechanism toward ionic pathways, potentially altering the regioselectivity profile [9]. The choice of solvent must balance solubility requirements with the desired mechanistic pathway [13].
Beyond direct bromination approaches, several alternative synthetic routes provide access to 2-bromo-7-(bromomethyl)-1,8-naphthyridine through different strategic disconnections. The Friedländer condensation offers a versatile platform for constructing substituted 1,8-naphthyridines from 2-aminonicotinaldehyde and appropriate carbonyl partners [15] [16]. This approach enables the introduction of bromine substituents either through pre-brominated starting materials or post-cyclization functionalization [15].
From 2-hydroxy-1,8-naphthyridine precursors, halogenation can be achieved using phosphorus tribromide or phosphorus oxybromide under reflux conditions [3]. This method provides high regioselectivity for the introduction of bromine at specific positions, though it requires the prior synthesis of hydroxylated naphthyridine intermediates [3]. The conversion typically proceeds with excellent yields and minimal side product formation [3].
The Skraup synthesis using modified conditions offers another avenue for accessing brominated naphthyridines [17]. The use of m-nitrobenzenesulfonic acid sodium salt as an oxidant provides better yields and reproducibility compared to traditional iodine-catalyzed methods [17]. This approach demonstrates particular utility for introducing substituents at the 3-position of 1,5-naphthyridines, suggesting potential adaptation for 1,8-naphthyridine synthesis [17].
Metal-catalyzed cross-coupling reactions provide powerful alternatives for introducing bromo substituents [12]. Palladium-catalyzed reactions with chloronaphthyridines and organomagnesium reagents demonstrate the feasibility of selective functionalization at specific positions [12]. These methods offer excellent functional group tolerance and can be performed under relatively mild conditions [12].
Three-component domino reactions represent an emerging approach for accessing functionalized naphthyridines [18] [19]. These reactions combine multiple bond-forming events in a single operation, potentially reducing the number of synthetic steps required to reach the target compound [18]. The efficiency and atom economy of such processes make them attractive for both research and potential manufacturing applications [18].
Temperature control emerges as a critical parameter in optimizing bromination reactions of naphthyridines. Studies demonstrate that moderate temperatures (80-90°C) provide optimal balance between reaction rate and selectivity [2] [13]. Higher temperatures accelerate the reaction but often lead to increased formation of polysubstituted products and side reactions [13]. The thermal stability of N-bromosuccinimide in various solvents requires careful consideration, as decomposition can occur at elevated temperatures, particularly in the presence of amide solvents [13].
The stoichiometry of brominating agents significantly influences both yield and selectivity outcomes. For monosubstitution reactions, a 1.2:1 ratio of N-bromosuccinimide to substrate typically provides optimal results [2] [20]. Higher ratios lead to increased polybromination, while insufficient brominating agent results in incomplete conversion [20]. The gradual addition of N-bromosuccinimide can help maintain optimal concentrations throughout the reaction and minimize side reactions [21].
Solvent selection critically affects both the reaction mechanism and practical aspects of the bromination process. Carbon tetrachloride and benzene provide excellent selectivity for radical bromination pathways while offering good solubility for both substrates and products [13] [21]. Acetonitrile and dichloromethane represent safer alternatives that maintain good reaction efficiency while reducing environmental and safety concerns [13]. The compatibility of solvents with N-bromosuccinimide must be evaluated, as certain amide solvents can undergo exothermic reactions with the brominating agent [13].
Light intensity and wavelength optimization proves essential for photochemically initiated bromination reactions. Infrared light sources (500 watts) provide controlled radical generation with minimal side reactions [2]. The penetration depth of light becomes a limiting factor in larger-scale reactions, requiring careful reactor design to ensure uniform irradiation [22]. Continuous monitoring of light intensity and consistent positioning of light sources help maintain reproducible reaction conditions [2].
Initiation methods beyond photochemical activation offer alternative approaches for controlling reaction onset and rate. Thermal initiation using azo compounds (AIBN) or peroxides provides temperature-controlled radical generation [23] [24]. The half-life temperatures of various initiators allow selection of appropriate systems for specific temperature regimes [24]. Catalytic amounts (5-10 mol%) typically suffice for effective initiation while minimizing cost and potential side reactions [23].
The transition from laboratory to manufacturing scale presents several fundamental challenges for bromination reactions involving N-bromosuccinimide. Heat management becomes critically important due to the exothermic nature of radical reactions [25] [26]. Laboratory-scale reactions benefit from favorable surface-area-to-volume ratios that facilitate heat dissipation, while larger scales require sophisticated heat exchange systems to maintain temperature control [25]. The potential for thermal runaway reactions necessitates robust temperature monitoring and emergency cooling capabilities [25].
Light penetration limitations represent a significant technical hurdle for photochemically initiated bromination reactions [22]. While laboratory glassware allows effective light penetration for small volumes, industrial-scale reactors must incorporate multiple light sources or specialized optical designs to achieve uniform irradiation [22]. The development of continuous flow photoreactors offers one solution, providing high surface-area-to-volume ratios that maintain effective light penetration even at production scales [22].
Mixing efficiency becomes increasingly challenging as reactor volumes increase [26]. Dead zones and non-uniform mixing can lead to incomplete reactions and variable product quality [26]. The design of appropriate agitation systems must balance mixing effectiveness with safety considerations for flammable solvents and reactive intermediates [26]. Computational fluid dynamics modeling can optimize impeller design and placement for specific reactor geometries [26].
Safety considerations escalate dramatically at manufacturing scale due to the flammable nature of typical bromination solvents and the toxicity of bromine-containing compounds [25] [27]. Explosion-proof electrical equipment, sophisticated ventilation systems, and continuous atmospheric monitoring become essential [27]. The handling of N-bromosuccinimide requires specialized equipment to prevent dust formation and minimize exposure risks [25]. Emergency response procedures must address potential bromine releases and fire scenarios [27].
Material handling challenges include the corrosive nature of brominated compounds and the hygroscopic properties of some reagents [25]. Storage systems must prevent moisture uptake and minimize degradation of reactive components [25]. Automated feeding systems reduce manual handling risks while providing better control over reagent addition rates [25]. The development of dust-free handling procedures for solid reagents like N-bromosuccinimide requires specialized equipment and training [25].
Process monitoring complexity increases substantially at manufacturing scale due to the need for real-time analysis and quality control [27]. In-line monitoring systems must track reaction progress, detect side product formation, and ensure consistent product quality [27]. The development of robust analytical methods compatible with manufacturing environments requires significant investment in instrumentation and method validation [27]. Continuous process optimization based on real-time data helps maintain efficiency and quality throughout production campaigns [27].
Economic factors become dominant drivers in manufacturing-scale bromination processes [27] [26]. Raw material costs, energy consumption, waste disposal expenses, and capital equipment depreciation all contribute to overall production costs [27]. Process intensification strategies, such as continuous flow reactors or integrated reaction-separation systems, can improve economics while reducing environmental impact [26]. The development of recycling systems for expensive reagents and solvents provides additional economic benefits [26].